Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate
CAS No.: 1536395-80-8
Cat. No.: VC11722005
Molecular Formula: C15H25BO4
Molecular Weight: 280.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1536395-80-8 |
---|---|
Molecular Formula | C15H25BO4 |
Molecular Weight | 280.17 g/mol |
IUPAC Name | ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C15H25BO4/c1-6-18-13(17)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |
Standard InChI Key | NHKKKXHQIGJDOF-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC |
Introduction
Structural and Molecular Properties
Molecular Architecture
The IUPAC name of this compound, ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate, reflects its complex structure. The cyclohexene ring is substituted at the 3-position with a dioxaborolane group and at the 1-position with an ethyl carboxylate ester. The dioxaborolane moiety, a cyclic boronic ester, enhances the compound’s stability and reactivity in cross-coupling reactions.
Key Structural Features:
-
Cyclohexene Ring: Introduces steric and electronic effects that influence reaction selectivity.
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Dioxaborolane Group: A pinacol boronic ester that facilitates Suzuki-Miyaura couplings.
-
Ethyl Carboxylate: Provides solubility in organic solvents and modulates electronic properties.
Physicochemical Data
The compound’s canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC
, encodes its structural connectivity. Its InChIKey, NHKKKXHQIGJDOF-UHFFFAOYSA-N
, serves as a unique identifier in chemical databases.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 280.17 g/mol |
CAS Number | 1536395-80-8 |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC |
InChIKey | NHKKKXHQIGJDOF-UHFFFAOYSA-N |
Chemical Reactivity and Reaction Mechanisms
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic ester coupling partner. The general mechanism involves:
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Oxidative Addition: A palladium catalyst reacts with an aryl halide to form a Pd(II) complex.
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Transmetallation: The boronic ester transfers its aryl group to the Pd(II) center.
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Reductive Elimination: The Pd(0) catalyst releases the biaryl product, regenerating the catalytic cycle.
This reactivity enables the synthesis of complex aryl-cyclohexene hybrids, valuable in drug discovery.
Secondary Reactions
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Oxidation: The boronic ester can be oxidized to a boronic acid () using hydrogen peroxide.
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Reduction: Lithium aluminum hydride () reduces the ester to a primary alcohol.
Applications in Organic Synthesis and Materials Science
Pharmaceutical Intermediates
The compound’s ability to form carbon-carbon bonds makes it indispensable in synthesizing bioactive molecules. For example:
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Anticancer Agents: Hybrid structures combining cyclohexene and aryl motifs exhibit tubulin inhibition.
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Antibacterial Compounds: Boron-containing analogs show promise against multidrug-resistant pathogens.
Advanced Materials
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Polymer Chemistry: Serves as a monomer in conjugated polymers for organic electronics.
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Coordination Complexes: The dioxaborolane group chelates metals, enabling catalyst design.
Comparison with Related Boronic Esters
Compound | Key Differences | Applications |
---|---|---|
Phenylboronic Acid Pinacol Ester | Aromatic vs. aliphatic backbone | Suzuki couplings |
Vinylboronic Acid Neopentyl Glycol Ester | Alkenyl group vs. cyclohexene | Olefin metathesis |
The cyclohexene ring in Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate enhances steric bulk, improving selectivity in asymmetric syntheses.
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